![molecular formula C19H25IN2O4 B13768461 Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1) CAS No. 53219-30-0](/img/structure/B13768461.png)
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, a class of compounds that are widely studied for their applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) typically involves the reaction of diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate with iodine. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other bipyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate derivatives with different functional groups .
科学的研究の応用
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on heme production and potential use in biological assays.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting heme synthesis and inducing specific physiological responses.
作用機序
The mechanism of action of Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) involves the inhibition of ferrochelatase, an enzyme that catalyzes the addition of iron to protoporphyrin IX to form heme. By inhibiting this enzyme, the compound effectively reduces heme production. This mechanism is particularly relevant in studies related to heme metabolism and related disorders .
類似化合物との比較
Similar Compounds
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A closely related compound with similar inhibitory effects on heme production.
Dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another derivative with comparable properties but different functional groups.
Uniqueness
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) is unique due to its specific structure and the presence of the hydrogen iodide component, which may confer additional reactivity and properties not observed in similar compounds.
特性
CAS番号 |
53219-30-0 |
|---|---|
分子式 |
C19H25IN2O4 |
分子量 |
472.3 g/mol |
IUPAC名 |
diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate;hydroiodide |
InChI |
InChI=1S/C19H24N2O4.HI/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-8-10-20-11-9-14;/h8-11,17H,6-7H2,1-5H3;1H |
InChIキー |
UHIOKADSJOWDKW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


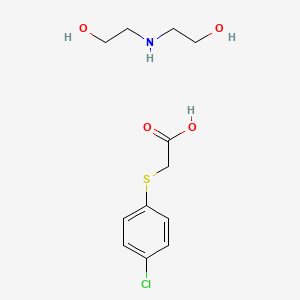

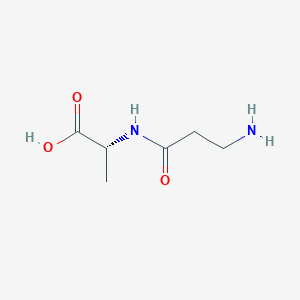
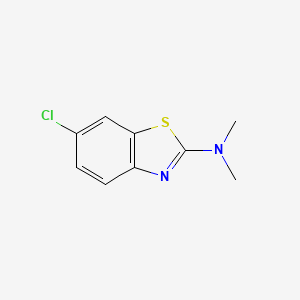


![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
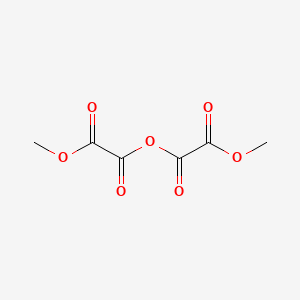
![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
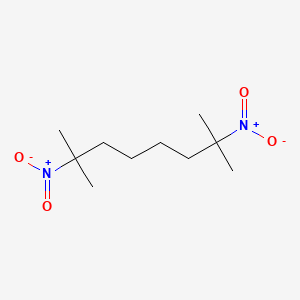

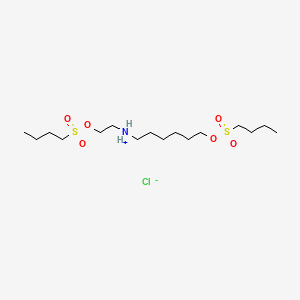
![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
